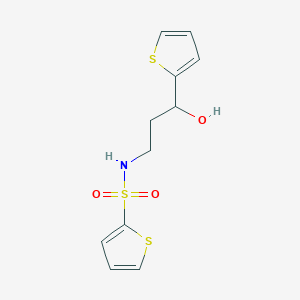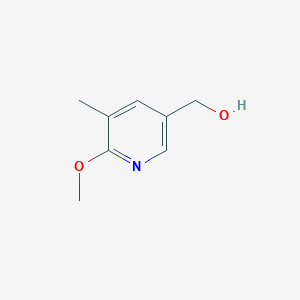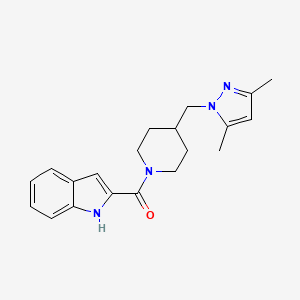![molecular formula C17H22N6O2S2 B2537286 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899992-98-4](/img/structure/B2537286.png)
2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H22N6O2S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical and Biological Research Applications
Synthetic Dyes and DNA Interaction
The use of synthetic dyes like Hoechst 33258, which shares a structural similarity due to its inclusion of a piperazine moiety and heterocyclic components, underlines the importance of these compounds in binding to DNA. Hoechst 33258 demonstrates specificity for AT-rich sequences in the minor groove of double-stranded DNA, facilitating applications in fluorescent DNA staining and cell biology, including chromosome and nuclear staining, and flow cytometry (Issar & Kakkar, 2013).
Pharmacokinetic Enhancers
Compounds with piperazine rings, such as those found in arylpiperazine derivatives, are prevalent in clinical treatments for depression, psychosis, and anxiety. These derivatives undergo metabolic transformations, including N-dealkylation, highlighting their pharmacokinetic relevance. Such transformations are critical for understanding the metabolism and systemic effects of similar complex molecules (Caccia, 2007).
Medicinal Chemistry and Drug Design
The exploration of bis-benzimidazole families and similar heterocyclic compounds underscores their utility in rational drug design. Their binding interactions with DNA provide a model for understanding molecular recognition and developing therapeutic agents. This area of research is vital for the design and synthesis of novel compounds with specific biological targets (Boča, Jameson, & Linert, 2011).
Antitumor and Anticancer Applications
Research on pyrimidine derivatives, such as the pyrrolobenzimidazoles, has shown significant antitumor and anticancer properties. These compounds, through modifications and interactions at the molecular level, have demonstrated potential in chemotherapy, offering insights into the design of analogues with enhanced efficacy and specificity (Skibo, 1998).
properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S2/c1-21-6-8-22(9-7-21)23-13-4-2-3-12(13)15(20-17(23)25)27-11-14(24)19-16-18-5-10-26-16/h5,10H,2-4,6-9,11H2,1H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZDJWLAJNOBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)
![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B2537208.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2537209.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine](/img/structure/B2537213.png)



![N~4~-(3-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2537217.png)
![3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2537218.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537220.png)
![methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2537221.png)

